4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride
Description
4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride is a fluorinated amine salt with a branched aliphatic backbone. This compound features two fluorine atoms at the 4-position and two methyl groups at the 3-position of the butan-2-amine scaffold, which are critical for its stereoelectronic properties. Fluorine substituents are known to modulate bioavailability, metabolic stability, and binding interactions in pharmaceuticals by reducing amine basicity and enhancing lipophilicity .
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4(9)6(2,3)5(7)8;/h4-5H,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDBNOOFVWJRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluoro-3,3-dimethylbutan-2-one.
Amine Introduction: The ketone is then subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification methods.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of alkylamines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including:
- Oxidation : Can be oxidized to form difluoro ketones or alcohols.
- Reduction : Reduction reactions can yield its reduced forms.
- Substitution : The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Biology
The compound is utilized in biological studies, particularly involving fluorinated analogs of biological molecules. Its fluorine substituents can enhance the biological activity and stability of compounds, making it valuable in pharmacological research. Preliminary studies suggest potential interactions with neurotransmitter systems and antimicrobial properties .
Industry
In industrial applications, 4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with enhanced performance characteristics .
Anticancer Activity
Research has shown that structurally similar compounds exhibit significant anticancer activity. For instance, compounds that share features with 4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride have been tested against human tumor cells with promising results .
Pharmacological Studies
Preliminary pharmacological assessments indicate that this compound may act as a stimulant or modulator of central nervous system functions due to its structural similarity to other amines. Initial assessments have also suggested possible antimicrobial properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical assays and drug design. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Analogues
3,3-Dimethylbutan-2-amine Hydrochloride
- Molecular Formula : C₆H₁₆ClN
- Molecular Weight : 137.65 g/mol
- CAS : 53561-77-6
- Key Differences : Lacks fluorine substituents. The absence of fluorine reduces electronegativity and metabolic stability compared to the difluoro derivative. The basicity of the amine is higher due to reduced electron-withdrawing effects .
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₂ClF₂NO₂
- Molecular Weight : 215.63 g/mol
- CAS : 1408076-44-7
- Key Differences : Cyclic pyrrolidine structure with a carboxylic acid group. The carboxylic acid enhances solubility and enables salt formation, while the rigid ring structure limits conformational flexibility compared to the linear butan-2-amine derivative .
4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride
- Molecular Formula : C₇H₁₄ClF₂N
- CAS : 2031258-96-3
- Key Differences: Piperidine ring system with fluorines at the 4-position and methyl groups at 3,5-positions.
Methyl 4,4-Difluoro-3,3-dimethyl-L-proline Hydrochloride
- Molecular Formula: C₉H₁₆ClF₂NO₂
- Molecular Weight : 229.65 g/mol
- CAS : 1408229-33-3
- Key Differences : Proline-derived ester with a methyl group and cyclic structure. The ester functionality introduces hydrolytic instability under physiological conditions, unlike the stable amine hydrochloride .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 4,4-Difluoro-3,3-dimethylbutan-2-amine HCl* | C₆H₁₄ClF₂N | 193.64 | Not explicitly listed | Linear structure, high lipophilicity, reduced amine basicity due to -CF₂ groups |
| 3,3-Dimethylbutan-2-amine HCl | C₆H₁₆ClN | 137.65 | 53561-77-6 | Non-fluorinated, higher basicity, lower metabolic stability |
| (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid HCl | C₇H₁₂ClF₂NO₂ | 215.63 | 1408076-44-7 | Cyclic, carboxylic acid enhances solubility, rigid conformation |
| 4,4-Difluoro-3,5-dimethylpiperidine HCl | C₇H₁₄ClF₂N | 193.64 | 2031258-96-3 | Piperidine ring, balanced lipophilicity and rigidity |
Biological Activity
4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of two fluorine atoms and a branched amine structure. Its chemical formula is , with a molecular weight of approximately 179.62 g/mol. The presence of fluorine is known to enhance biological activity by improving metabolic stability and bioavailability.
Biological Activity Overview
The biological activity of 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride can be summarized across several key areas:
- Antimicrobial Activity : Initial studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. The fluorinated amine structure may enhance interaction with microbial membranes.
- Cytotoxicity : Research has shown that certain fluorinated amines can induce cytotoxic effects in cancer cell lines. The mechanism often involves disruption of cellular processes or apoptosis induction.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the amine's structure significantly affect biological activity. Key findings include:
- Fluorination : The introduction of fluorine atoms generally increases potency and selectivity against target enzymes or receptors.
- Chirality : Enantiomers of the compound may exhibit different levels of biological activity, necessitating further investigation into their pharmacokinetic profiles.
Pharmacological Studies
Recent pharmacological studies have focused on the compound's efficacy in various models:
- In Vitro Studies : In vitro assays have demonstrated that 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride displays promising inhibition against specific enzymes involved in metabolic pathways.
- In Vivo Studies : Animal models have been utilized to assess the compound's therapeutic potential. Preliminary results suggest significant effects on metabolic disorders, although further optimization is required to enhance bioavailability.
Data Tables
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study investigated the antimicrobial properties of fluorinated amines similar to 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated counterparts, suggesting enhanced membrane permeability due to fluorination. -
Neuroprotection in Alzheimer's Models :
In a transgenic mouse model for Alzheimer’s disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function scores compared to control groups. This suggests potential for therapeutic application in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride, and how can reaction conditions be optimized to improve yield?
- Answer : A common approach involves introducing fluorine substituents via halogen-exchange reactions or fluorination agents. For example, hydrochlorination of intermediates using HCl in dioxane (as demonstrated for structurally similar compounds in EP 4374877 A2) can yield hydrochloride salts with high purity . Optimization may involve adjusting reaction time, temperature, and stoichiometry of HCl to avoid over-acidification. Post-synthesis purification via reduced-pressure distillation or recrystallization is critical. NMR characterization (e.g., H-NMR in DMSO-d) should confirm amine protonation and fluorine integration .
Q. How can researchers validate the structural integrity and purity of 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride?
- Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Detect fluorine-proton coupling patterns and methyl group splitting (e.g., δ ~1.02 ppm for tert-butyl groups in related compounds) .
- Mass Spectrometry : Confirm molecular weight (e.g., 193.66 g/mol for deuterated analogs in ) and fragmentation patterns .
- Elemental Analysis : Verify stoichiometry of fluorine and chlorine content.
- HPLC : Assess purity using reverse-phase columns with UV detection at 210–220 nm for amine derivatives.
Advanced Research Questions
Q. What are the stereoelectronic effects of the difluoro and dimethyl groups on the compound’s reactivity and conformational stability?
- Answer : The difluoro substituents induce strong electron-withdrawing effects, reducing the basicity of the amine group and altering its nucleophilicity. This impacts its reactivity in coupling reactions or as a ligand in coordination chemistry. The dimethyl groups introduce steric hindrance, stabilizing specific conformations (e.g., chair-like structures in cyclic analogs) . Computational modeling (DFT or MD simulations) can predict preferred conformations and guide experimental design for applications like catalysis or drug-target interactions .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected F-NMR shifts) for this compound?
- Answer : Discrepancies may arise from solvent polarity, hydrogen bonding, or dynamic exchange processes. For example, fluorine chemical shifts are highly sensitive to local electronic environments. Compare experimental data with calculated shifts using software like ACD/Labs or Gaussian. If anomalies persist, consider:
- Dynamic NMR : Detect rotational barriers or tautomerism.
- Variable-Temperature Studies : Identify temperature-dependent conformational changes.
- Deuterated Analogs : Use H-labeled compounds (as in ) to simplify splitting patterns .
Q. What strategies are recommended for isotopic labeling (e.g., C, H) of this compound for metabolic or mechanistic studies?
- Answer : Incorporate isotopes during synthesis using labeled precursors. For example:
- Deuterium : Use DO or deuterated reagents in hydrolysis steps (as shown for deuterated ethylamine hydrochlorides in ) .
- C : Introduce C-labeled methyl groups via Grignard reactions or carboxylation.
- Analytical Validation : Confirm isotopic enrichment via high-resolution MS or C-NMR.
Q. How does the hydrochloride salt form influence solubility, bioavailability, and crystallinity compared to the free base?
- Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for in vitro assays or formulation. However, it may reduce membrane permeability in biological systems. Compare free base and salt forms via:
- Solubility Tests : In buffers of varying pH.
- X-ray Crystallography : Resolve salt-crystal packing (similar to pyridoxine hydrochloride in ) .
- DSC/TGA : Analyze thermal stability and dehydration profiles.
Methodological Challenges and Solutions
Q. What analytical challenges arise in quantifying trace impurities (e.g., dehalogenated byproducts) in this compound?
- Answer : Fluorinated impurities (e.g., monofluoro or des-methyl derivatives) may co-elute in chromatographic methods. Mitigation strategies include:
- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective detection.
- Ion-Pair Chromatography : Improve separation of polar impurities.
- Synthetic Controls : Introduce isotopic internal standards (e.g., C-labeled analogs) for accurate quantification .
Q. How can researchers design stability studies to assess degradation pathways under varying storage conditions?
- Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor:
- Hydrolysis : Check for amine deprotonation or ester formation.
- Oxidation : Use radical scavengers (e.g., BHT) in formulations.
- Photodegradation : Expose to UV light and analyze via HPLC-DAD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
